6-Azaspiro[4.5]decane-7,9-dione
Description
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
6-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C9H13NO2/c11-7-5-8(12)10-9(6-7)3-1-2-4-9/h1-6H2,(H,10,12) |
InChI Key |
AOYLTUADAQIMRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)CC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[4.5]decane-7,9-dione typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then recrystallized using ethanol to obtain the final compound .
Industrial Production Methods: For industrial-scale production, the same synthetic route is employed due to its cost-effectiveness and simplicity. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: 6-Azaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Azaspiro[4.5]decane-7,9-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-Azaspiro[4.5]decane-7,9-dione, particularly in its role as an anxiolytic agent, involves partial agonism of the 5-HT1A receptors. This interaction modulates the release of neurotransmitters such as serotonin, leading to anxiolytic effects. The compound does not exhibit affinity for benzodiazepine or GABA receptors, distinguishing it from other anxiolytics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Azaspiro vs. Oxaspiro Derivatives
6,10-Dioxaspiro[4.5]decane-7,9-dione
- Molecular Formula: C₈H₁₀O₄ (vs. C₉H₁₃NO₂ in the azaspiro analogue) .
- Key Differences : Replacement of the nitrogen atom with oxygen reduces basicity and alters hydrogen-bonding capabilities.
- Crystallography: Monoclinic system (space group P2₁/c) with lattice parameters a = 6.2554 Å, b = 14.605 Å, c = 16.265 Å, β = 95.97° for compound 1 and a = 10.739 Å, b = 18.348 Å, c = 6.7799 Å, β = 104.20° for compound 2 .
- Bond Angles : C(10)-C(15)-C(14) = 115.4°–117.6°; C(10)-C(15)-C(9) = 116.4°–119.4° .
- Applications : Used in optical materials and catalysis due to π-stacking interactions and hydrogen-bonding networks .
6,9-Diazaspiro[4.5]decane-7,10-dione
Pharmacologically Active Derivatives
BMY 7378 (8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione)
- Molecular Formula : C₂₂H₃₀N₄O₃.
- Activity: Selective α₁D-adrenoceptor antagonist (pKB = 8.40–9.12 in renal artery studies) .
- Mechanism: Competes with noradrenaline binding, modulating vascular contraction .
6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones
- Examples : 6-Phenyl (5a), 6-(4-Methylphenyl) (5b), and 6-(4-Methoxyphenyl) (5c) derivatives .
- Synthesis : Alkylation/aralkylation of diketopiperazine intermediates yields compounds with enhanced lipophilicity and bioavailability .
- Anticonvulsant Activity : Methyl 2-(8,10-dioxo-6-phenyl-6,9-diazaspiro[4.5]decane-9-yl)acetate (6a) showed 65% yield and potent activity in rodent models .
Key Research Findings
Crystal Engineering : Oxaspiro derivatives exhibit stronger intermolecular hydrogen bonds (C–H···O and O–H···O) compared to azaspiro analogues, influencing their stability in solid-state applications .
Biological Selectivity : Azaspiro compounds with electron-withdrawing substituents (e.g., nitro groups) show enhanced receptor binding affinity, while oxaspiro derivatives prioritize π-π interactions .
Thermodynamic Stability : Azaspiro frameworks exhibit higher thermal stability (decomposition >200°C) due to rigid spirocyclic conformations .
Q & A
Q. Q1. What are the primary synthetic routes for 6-azaspiro[4.5]decane-7,9-dione derivatives, and how are intermediates characterized?
Methodological Answer: Derivatives of this compound are typically synthesized via condensation reactions. For example, ethylenediamine reacts with substituted piperidin-4-ones to form spirocyclic triazaspiro compounds. The intermediates and final products are characterized using IR spectroscopy (to confirm functional groups like carbonyls and amines) and NMR spectroscopy (¹H and ¹³C) to resolve spin systems and substituent positions. For instance, the ABX spin system in 6-methyl-7,9-diphenyl-1,4,8-triazaspiro[4.5]decane was analyzed using second-order coupling constants to confirm chair conformations and equatorial substituents .
Q. Q2. What safety protocols are critical for handling this compound derivatives in laboratory settings?
Methodological Answer: Safety protocols include:
- Personal Protective Equipment (PPE): Gloves (nitrile or neoprene), lab coats, and respiratory protection when handling powders to avoid inhalation .
- Ventilation: Use fume hoods for reactions involving volatile intermediates or toxic byproducts.
- Waste Disposal: Segregate chemical waste (e.g., halogenated byproducts like 8-(4-chlorobutyl) derivatives) and use licensed disposal services to comply with environmental regulations .
Advanced Research Questions
Q. Q3. How can NMR spectral data resolve conformational ambiguities in spirocyclic compounds like this compound?
Methodological Answer: Conformational analysis relies on ²nd-order NMR techniques and coupling constant calculations. For example, in 6-methyl-7,9-diphenyl derivatives, the ABX spin system (³J coupling constants: 11.46 Hz for axial protons, 2.46 Hz for equatorial protons) confirmed a chair conformation with equatorial phenyl and methyl groups. Computational tools (e.g., DFT simulations) can supplement experimental data to model steric effects and validate substituent orientations .
Q. Q4. What experimental strategies address discrepancies in bioactivity data for spirocyclic derivatives?
Methodological Answer: Bioactivity contradictions (e.g., variable antibacterial efficacy) require:
- Standardized Assays: Use Müller-Hinton Agar (MHA) for antibacterial and Sabouraud Dextrose Agar (SDA) for antifungal testing to ensure reproducibility .
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., phenyl vs. tert-butyl groups) and correlate changes with bioactivity. For example, bulky tert-butyl groups in 7,9-di-tert-butyl derivatives may reduce membrane permeability, altering efficacy .
Q. Q5. How are impurity profiles controlled during the synthesis of this compound for regulatory compliance?
Methodological Answer: Impurity control involves:
- HPLC/Purity Analysis: Monitor intermediates and final products using validated HPLC methods (e.g., USP/EP standards). For example, 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione is tracked as a process-related impurity (>95% purity required) .
- Forced Degradation Studies: Expose compounds to heat, light, and humidity to identify degradation pathways. Degradation impurities (e.g., hydrolyzed dione rings) are characterized via LC-MS and NMR .
Q. Q6. What methodologies validate the use of this compound derivatives as reference standards in drug development?
Methodological Answer: Validation includes:
- Cross-Referencing Pharmacopeial Standards: Align with USP/EP guidelines by providing certificates of analysis (CoA) with ¹H/¹³C NMR, HPLC purity, and mass spectrometry data .
- Stability Testing: Assess storage conditions (e.g., +4°C for 8-azaspiro derivatives) to ensure long-term stability and prevent dimerization or oxidation .
Q. Q7. How do substituent positions on the spirocyclic core influence pharmacological targeting (e.g., 5-HT1A receptors)?
Methodological Answer: Substituent effects are studied via:
- Receptor Binding Assays: Radioligand competition assays (e.g., using buspirone analogs) quantify affinity for 5-HT1A receptors. For example, hydroxy or chlorobutyl groups at the 8-position modulate partial agonism .
- Molecular Docking: Computational models predict how tert-butyl or benzyl groups alter binding pocket interactions, guiding lead optimization .
Data Contradiction Analysis Example:
Discrepancies in reported antibacterial activity of 6-methyl-7,9-diphenyl derivatives may arise from:
Solvent Polarity: Ethanol vs. petroleum ether alters compound solubility and bioavailability.
Microbial Strains: Variations in Gram-positive vs. Gram-negative susceptibility profiles.
Resolution requires replicate studies under controlled solvent and strain conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
